1,3-Diethyltetramethyldisiloxane
Overview
Description
1,3-Diethyltetramethyldisiloxane is an organosilicon compound with the molecular formula C8H22OSi2. It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom, with ethyl and methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyltetramethyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane in the presence of ethyl groups. The reaction involves the careful addition of water to chlorodimethylsilane, resulting in the formation of this compound and the release of hydrogen chloride (HCl). The reaction conditions typically require a controlled environment to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of chlorodimethylsilane. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive nature of hydrogen chloride. The product is then purified through distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyltetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyltetramethyldisiloxane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3-diethyltetramethyldisiloxane involves its ability to undergo various chemical transformations due to the presence of reactive silicon-oxygen bonds. These bonds can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks ethyl groups.
1,3-Diethenyl-1,1,3,3-tetramethyldisiloxane: Contains vinyl groups instead of ethyl groups.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups and is used as a ligand in organometallic chemistry.
Uniqueness
1,3-Diethyltetramethyldisiloxane is unique due to the presence of both ethyl and methyl groups attached to the silicon atoms. This combination of groups imparts specific chemical properties, making it suitable for a wide range of applications in research and industry. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
ethyl-[ethyl(dimethyl)silyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODWWDLLPURTOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)O[Si](C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344223 | |
Record name | 1,3-DIETHYLTETRAMETHYLDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2295-17-2 | |
Record name | 1,3-DIETHYLTETRAMETHYLDISILOXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diethyl-1,1,3,3-tetramethyl-disiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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